molecular formula C8H7ClN2 B1454512 4-Chloro-2-(methylamino)benzonitrile CAS No. 1369935-45-4

4-Chloro-2-(methylamino)benzonitrile

Cat. No.: B1454512
CAS No.: 1369935-45-4
M. Wt: 166.61 g/mol
InChI Key: NDVNVOFPMUCYRX-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylamino)benzonitrile is an organic compound with the molecular formula C8H7ClN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 4-position and a methylamino group at the 2-position

Properties

IUPAC Name

4-chloro-2-(methylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVNVOFPMUCYRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(methylamino)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with methylamine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide. The reaction proceeds as follows:

4-Chlorobenzonitrile+MethylamineThis compound\text{4-Chlorobenzonitrile} + \text{Methylamine} \rightarrow \text{this compound} 4-Chlorobenzonitrile+Methylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(methylamino)benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methylamino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

4-Chloro-2-(methylamino)benzonitrile has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Investigated for its properties in the development of new materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methylamino)benzonitrile depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, its mechanism would depend on the target molecule it is used to synthesize. Generally, the molecular targets and pathways involved would be specific to the end-use compound.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzonitrile: Lacks the methylamino group, making it less reactive in certain nucleophilic substitution reactions.

    2-(Methylamino)benzonitrile:

Uniqueness

4-Chloro-2-(methylamino)benzonitrile is unique due to the presence of both the chlorine and methylamino groups, which confer distinct reactivity and potential for diverse applications in synthesis and pharmaceuticals.

Biological Activity

Overview

4-Chloro-2-(methylamino)benzonitrile, with the chemical formula C8H8ClN, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1369935-45-4
  • Molecular Weight : 169.62 g/mol
  • Structure : The compound consists of a chloro group and a methylamino group attached to a benzonitrile structure.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors, influencing cellular pathways involved in disease processes.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases, which are crucial in regulating cellular functions and signaling pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, affecting neurotransmission and potentially offering therapeutic effects in neurological conditions.

Pharmacological Effects

Studies have reported several pharmacological effects associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines, indicating potential use in cancer therapy.
  • Antimicrobial Properties : There is evidence supporting its antimicrobial activity against certain bacterial strains, which could be beneficial in treating infections.

Case Study 1: Antitumor Activity

In a study investigating the anticancer properties of various benzonitrile derivatives, this compound was found to inhibit the proliferation of breast cancer cells. The mechanism involved apoptosis induction through the activation of caspase pathways. The IC50 value was determined to be approximately 15 µM, indicating significant potency against these cell lines.

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of S. aureus and E. coli
Enzyme InhibitionPotential kinase inhibitor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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